

Application of Oxazine 750 in Detecting Reactive Oxygen Species

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Compound of Interest

Compound Name: Oxazine 750

Cat. No.: B1220077

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Application Notes

Oxazine 750 is a fluorescent dye that exhibits a selective reactivity towards specific reactive oxygen species (ROS), namely hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻). This property makes it a valuable tool for researchers studying oxidative stress and related cellular signaling pathways. Unlike broader ROS indicators, **Oxazine 750**'s specificity allows for the targeted investigation of the roles of these particular species in various physiological and pathological processes.

The detection mechanism relies on the chemical reaction between **Oxazine 750** and either HOCl or ONOO⁻. This interaction leads to a change in the dye's electronic structure, resulting in a significant increase in its fluorescence emission. In its native state, the oxazine fluorophore can be in a quenched or low-fluorescence state. Upon reaction with HOCl or ONOO⁻, the dye is oxidized, leading to the release of the highly fluorescent form. This "turn-on" fluorescence response provides a direct and quantifiable measure of the presence of these specific ROS.

Studies have demonstrated that oxazine-based probes do not exhibit significant fluorescence enhancement in the presence of other ROS such as hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), nitric oxide (NO), or superoxide (O₂•⁻)[1]. This high selectivity is a key advantage for dissecting the complex chemistry of oxidative stress within a cellular environment.

The fluorescence properties of the activated oxazine dye are compatible with standard fluorescence microscopy and flow cytometry platforms. With an excitation maximum around 620-630 nm and an emission maximum in the far-red region of the spectrum (~670 nm), **Oxazine 750** minimizes interference from cellular autofluorescence, thereby enhancing the signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of **Oxazine 750** and related probes in the detection of reactive oxygen species.

Table 1: Spectral Properties

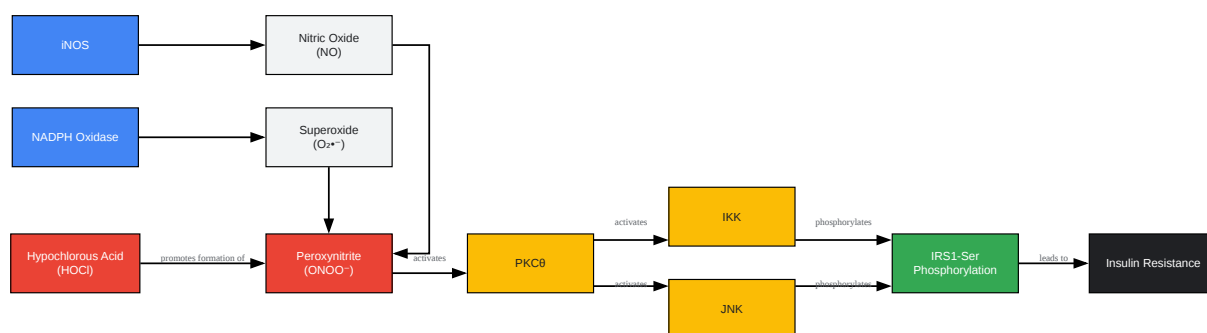
Parameter	Wavelength/Value	Reference
Excitation Maximum (λ_{ex})	~620 - 633 nm	[1] [2]
Emission Maximum (λ_{em})	~667 - 672 nm	[1]
Recommended Emission Filter	> 665 nm	[2]

Table 2: Experimental Parameters for Cellular Assays

Parameter	Recommended Range/Value	Notes	Reference
Probe Concentration	10 - 30 μ M	Optimal concentration may vary by cell type and experimental conditions.	[2]
Incubation Time	30 minutes - 2 hours	Shorter times may be sufficient for microscopy; longer times may be needed for flow cytometry.	[1]
Incubation Temperature	4°C or 37°C	4°C may be used to slow down cellular processes during loading.	[1]

Signaling Pathways

Oxazine 750, through its detection of hypochlorous acid and peroxynitrite, can be a valuable tool to investigate signaling pathways implicated in inflammation, insulin resistance, and neurodegeneration.



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Caption: Signaling pathway activated by HOCl and ONOO⁻ leading to insulin resistance.

Experimental Protocols

Protocol 1: Detection of Intracellular ROS by Fluorescence Microscopy

This protocol provides a general guideline for staining cells with **Oxazine 750** to visualize the generation of hypochlorous acid and peroxynitrite.

Materials:

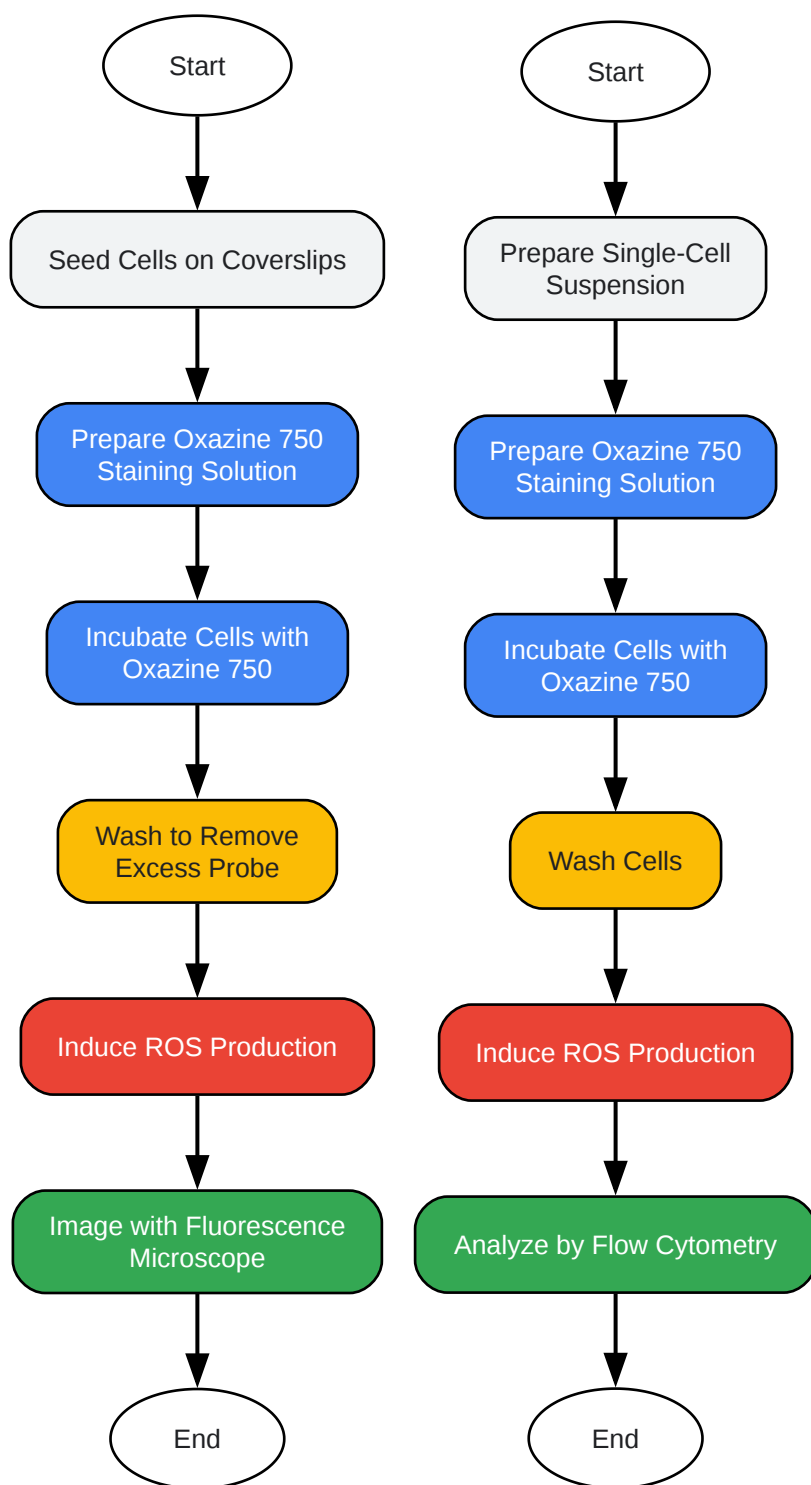
- **Oxazine 750** dye
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium

- Coverslips or imaging-bottom plates
- Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter set)
- Cells of interest
- Inducing agent for ROS production (e.g., PMA, SIN-1)
- Control inhibitor (optional, e.g., uric acid for peroxynitrite)

Procedure:

- Cell Preparation:
 - Seed cells on sterile coverslips or in imaging-bottom plates at an appropriate density to achieve 60-80% confluency on the day of the experiment.
 - Allow cells to adhere and grow under standard cell culture conditions.
- Preparation of **Oxazine 750** Staining Solution:
 - Prepare a 10 mM stock solution of **Oxazine 750** in anhydrous DMSO. Store protected from light at -20°C.
 - On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 10-20 μ M.
- Cell Staining:
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the **Oxazine 750** staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
- Induction of ROS Production:
 - After incubation with the dye, wash the cells twice with pre-warmed PBS to remove excess probe.

- Add fresh, pre-warmed cell culture medium containing the desired ROS-inducing agent. For a negative control, add medium without the inducer.
- Incubate for the desired period to allow for ROS production.
- Imaging:
 - After the induction period, immediately image the cells using a fluorescence microscope.
 - Use an excitation wavelength of approximately 630 nm and collect emission above 665 nm.
 - Acquire images for both the control and treated cells using identical imaging parameters.



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